![molecular formula C15H21N3O3S B5816997 1-[(2,5-Dimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide](/img/structure/B5816997.png)
1-[(2,5-Dimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide
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Overview
Description
1-[(2,5-Dimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide is a synthetic compound with a molecular formula of C15H21N3O3S This compound is known for its unique structural features, which include a piperidine ring substituted with a carbamothioyl group and a dimethoxyphenyl moiety
Preparation Methods
The synthesis of 1-[(2,5-Dimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Carbamothioyl Group: This step involves the reaction of the piperidine derivative with thiocarbamoyl chloride under controlled conditions.
Attachment of the Dimethoxyphenyl Moiety: The final step involves the coupling of the dimethoxyphenyl group to the piperidine ring, often using palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[(2,5-Dimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamothioyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1. Antidepressant Activity
Research indicates that compounds similar to 1-[(2,5-dimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide exhibit potential as antidepressants by modulating neurotransmitter levels. A study on related piperidine derivatives demonstrated their ability to inhibit the reuptake of serotonin and norepinephrine, suggesting a mechanism that could be applied to mood disorders .
2. Antifungal Properties
The compound has shown promise as an antifungal agent. In vitro studies have demonstrated its effectiveness against various fungal strains, indicating potential for development as a therapeutic agent in treating fungal infections .
3. Anti-inflammatory Effects
Studies have highlighted the anti-inflammatory properties of similar piperidine derivatives. These compounds can inhibit the adhesion of monocytes to epithelial cells in inflammatory conditions such as inflammatory bowel disease (IBD), showcasing their potential in treating chronic inflammatory diseases .
Case Studies and Research Findings
Case Study 1: Antidepressant Mechanism
A study evaluated a series of piperidine carboxamides for their effects on neurotransmitter reuptake. The findings revealed that compounds with specific structural modifications significantly inhibited dopamine reuptake, which is crucial for developing effective antidepressants .
Case Study 2: Antifungal Activity
In a comparative analysis of various substituted piperidine derivatives, one compound demonstrated a minimum inhibitory concentration (MIC) against Candida albicans comparable to established antifungal treatments. This positions it as a candidate for further development in antifungal therapies .
Case Study 3: Inhibition of Monocyte Adhesion
Research focusing on the anti-inflammatory properties of piperidine derivatives showed that certain compounds could reduce monocyte adhesion by over 75% in vitro at low concentrations (1 μM). This suggests a significant therapeutic potential for conditions characterized by excessive inflammation .
Mechanism of Action
The mechanism of action of 1-[(2,5-Dimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-[(2,5-Dimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide can be compared with similar compounds such as:
1-[(2,5-Dimethoxyphenyl)carbamothioyl]-[1,4’-bipiperidine]-4’-carboxamide: This compound has a similar structure but with an additional piperidine ring.
Thiophene Derivatives: These compounds share the thiocarbamoyl group but have a different core structure.
Biological Activity
1-[(2,5-Dimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide is a complex organic compound characterized by its unique structural features, including a piperidine ring and a thioxomethyl group attached to a dimethoxyphenyl moiety. This compound has garnered attention in various fields of scientific research due to its potential biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C20H30N4O3S, with a molecular weight of approximately 394.55 g/mol. The compound's structure can be represented as follows:
This compound is notable for its potential interactions with biological systems, making it a subject of interest in pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may modulate the activity of various receptors and enzymes, leading to significant physiological effects. This interaction could trigger downstream signaling pathways that are crucial for various biological processes.
Pharmacological Potential
Research has indicated that this compound may exhibit a range of pharmacological activities:
1. Anticancer Activity: Preliminary studies suggest that the compound may possess cytotoxic properties against certain cancer cell lines. It appears to inhibit cell proliferation and induce apoptosis in vitro.
2. Antimicrobial Properties: The compound has shown potential as an antimicrobial agent against various bacterial strains. Its efficacy in disrupting bacterial cell membranes has been noted in laboratory settings.
3. Anti-inflammatory Effects: There is evidence suggesting that this compound may reduce inflammation through the modulation of pro-inflammatory cytokines.
Case Studies
Several case studies have explored the biological activity of similar compounds with structural similarities:
These studies underline the importance of structural modifications in enhancing biological activity and therapeutic potential.
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the piperidine ring.
- Introduction of the thioxomethyl group.
- Attachment of the dimethoxyphenyl moiety.
Common reagents include thionyl chloride and dimethoxybenzene under controlled reaction conditions.
Research Applications
This compound has several applications in scientific research:
1. Medicinal Chemistry: It serves as a building block for synthesizing more complex molecules with potential therapeutic applications.
2. Biochemical Probes: Investigated for its ability to act as a biochemical probe to study specific biological pathways.
3. Material Science: Utilized in developing new materials due to its unique chemical structure.
Properties
IUPAC Name |
1-[(2,5-dimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-20-11-3-4-13(21-2)12(9-11)17-15(22)18-7-5-10(6-8-18)14(16)19/h3-4,9-10H,5-8H2,1-2H3,(H2,16,19)(H,17,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRFEXHZMOWSOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)N2CCC(CC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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